The compound known as 11,12-epoxyeicosatrienoic acid, often referred to as 11,12-EET, is a biologically active lipid derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound plays significant roles in various physiological processes, including vascular function, inflammation, and cancer progression.
11,12-EET is classified as an epoxyeicosatrienoic acid, a subclass of eicosanoids. These compounds are produced primarily in the endothelium and have been shown to influence numerous cellular functions. The production of 11,12-EET is closely associated with cytochrome P450 epoxygenases, particularly CYP2C and CYP3A4 isoforms, which convert arachidonic acid into several epoxides, including 11,12-EET .
The synthesis of 11,12-EET typically involves the enzymatic oxidation of arachidonic acid by cytochrome P450 enzymes. The process can be summarized as follows:
In laboratory settings, synthetic methods may also involve chemical approaches to generate 11,12-EET from precursors or through total synthesis techniques.
The molecular formula for 11,12-epoxyeicosatrienoic acid is C20H30O3. It features a unique epoxide group at the 11 and 12 positions of the eicosatrienoic acid backbone. The stereochemistry is crucial for its biological activity; specifically, the (R,S)-enantiomer has distinct physiological effects compared to its (S,R) counterpart .
11,12-EET undergoes various metabolic transformations in vivo:
These reactions are critical for regulating the levels of bioactive lipids in physiological contexts.
The mechanism of action for 11,12-EET primarily involves its interaction with G protein-coupled receptors and ion channels:
These mechanisms contribute to its roles in vasodilation and neuroprotection.
These properties influence its behavior in biological systems and its potential therapeutic applications.
11,12-EET has garnered attention for its potential therapeutic applications:
(±)11(12)-Epoxyeicosatrienoic acid (11,12-EET) is a lipid mediator produced through the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. This pathway converts the omega-6 polyunsaturated fatty acid arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) into four regioisomeric epoxyeicosatrienoic acids (EETs) via CYP epoxygenases. The human CYP enzymes responsible for 11,12-EET biosynthesis include CYP2C8, CYP2C9, and CYP2J2, which exhibit distinct tissue distributions and catalytic efficiencies. These enzymes incorporate a single oxygen atom across one of arachidonic acid's double bonds, forming epoxide bridges that define the EET regioisomers [4] [7].
The biosynthesis occurs through a multi-step enzymatic process:
Tissue-specific expression patterns determine regional 11,12-EET production:
Table 1: Human CYP Epoxygenases Responsible for 11,12-EET Biosynthesis
CYP Isoform | Catalytic Efficiency (pmol/min/pmol CYP) | Tissue Distribution | Regiospecificity |
---|---|---|---|
CYP2C8 | 1.8 ± 0.3 | Vascular endothelium, Liver | 11,12-EET (42%), 14,15-EET (38%) |
CYP2C9 | 3.2 ± 0.5 | Vascular endothelium, Kidney | 11,12-EET (51%), 14,15-EET (29%) |
CYP2J2 | 0.9 ± 0.2 | Heart, Lung, Kidney | 11,12-EET (33%), 14,15-EET (34%) |
CYP2S1 | 0.4 ± 0.1 | Lung, Spleen, Macrophages | 11,12-EET (28%), 14,15-EET (31%) |
The 11,12-EET regioisomer exists as two distinct enantiomeric forms: 11(R),12(S)-EET and 11(S),12(R)-EET. These enantiomers exhibit stereoselective biological activities due to differential interactions with cellular targets. The 11(R),12(S) enantiomer demonstrates significantly greater potency in vascular and neurological systems compared to its stereoisomeric counterpart. This stereochemical specificity arises from the three-dimensional orientation of the epoxide ring and the spatial arrangement of the fatty acid chain [5] [6] [8].
Key stereochemical features include:
The structural integrity of 11,12-EET is vulnerable to acid-catalyzed hydrolysis, which can spontaneously convert the epoxide to the corresponding diol (11,12-DHET) under acidic conditions. This non-enzymatic conversion underscores the compound's metabolic lability in physiological environments [7].
The biological half-life of 11,12-EET is primarily regulated by soluble epoxide hydrolase (sEH), a cytosolic enzyme that catalyzes the conversion of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). This enzymatic conversion involves:
The kinetic parameters for 11,12-EET hydrolysis by sEH include:
Alternative metabolic pathways also regulate 11,12-EET levels:
Table 2: Metabolic Fate of 11,12-EET in Mammalian Systems
Metabolic Pathway | Primary Enzyme | Metabolite | Biological Activity |
---|---|---|---|
Epoxide hydrolysis | sEH (EPHX2) | 11,12-DHET | Reduced vasoactivity (10-20% of EET potency) |
β-oxidation | Peroxisomal acyl-CoA oxidase | 7,8-DHHD | Retains vasorelaxant properties (50% of EET potency) |
ω-hydroxylation | CYP4A/F enzymes | 20-OH-11,12-EET | Altered receptor affinity |
Phospholipid remodeling | Acyltransferases | Membrane-incorporated EET | Intracellular storage pool |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7